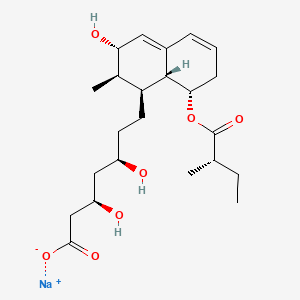
3'alpha-Isopravastatin sodium
Descripción general
Descripción
3’alpha-Isopravastatin sodium is a compound with the molecular formula C23H35NaO7 . It is a sodium salt form of 3’alpha-Isopravastatin . The molecular weight of this compound is 446.5 g/mol . The IUPAC name of this compound is sodium; (3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate .
Molecular Structure Analysis
The molecular structure of 3’alpha-Isopravastatin sodium can be represented by the following SMILES notation: CCC@HC(=O)O[C@H]1CC=CC2=CC@HCCC@H[O-])O)O)C)O.[Na+] . This notation provides a way to represent the structure of the molecule in text format, indicating the arrangement of atoms and the bonds between them.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3’alpha-Isopravastatin sodium include a molecular weight of 446.5 g/mol . The compound has a computed XLogP3-AA value of 2.2, which is a measure of its hydrophobicity . The IUPAC name, InChI, InChIKey, and Canonical SMILES are all computed descriptors that provide information about the compound’s structure .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolite Analysis
- Pharmacokinetics in Humans : An HPLC-MS method was developed for determining pravastatin and its main metabolite, 3'alpha-isopravastatin, in human plasma. This method facilitates studying their pharmacokinetics in healthy volunteers (Liu Jian-fang, 2005).
- Metabolite Analysis in Mice : A bioanalytical assay for pravastatin and two isomeric metabolites, including 3'alpha-isopravastatin, was developed and validated. This study included mouse plasma and tissue homogenates, contributing to understanding the distribution of these compounds in the body (R. Sparidans et al., 2010).
Drug Formulation and Stability
- Fast Dissolving Tablets : Research on the formulation of Pravastatin Fast Dissolving tablets, which includes 3'alpha-isopravastatin, aimed at improving the drug's bioavailability and therapeutic efficacy (J. S. Kumar & R. Gunda, 2017).
- Stability Under Simulated Conditions : A study on the stability of pravastatin under simulated in vivo conditions found that it transforms into 3'alpha-isopravastatin under acidic conditions, suggesting the need for formulation strategies to reduce this transformation (Liu Hui-chen, 2006).
- Enteric-Coated Nanovesicular Dispersions : Development of enteric surface-coated spanlastic dispersions for controlled-release and enhanced bioavailability of pravastatin sodium, including its metabolite 3'alpha-isopravastatin (S. Tayel et al., 2015).
Drug Interaction and Polymorphism Studies
- OATP1B1 Variant Alleles and Pharmacokinetics : A study exploring the effects of organic anion transporting polypeptide 1B1 alleles on the pharmacokinetics of pitavastatin, which may have implications for 3'alpha-isopravastatin (J. Chung et al., 2005).
- Genetic Polymorphism and Lipid-Lowering Efficacy : Investigation of the impact of SLCO1B1 521T-->C genetic polymorphism on the lipid-lowering efficacy of pravastatin in Chinese patients, relevant for understanding individual responses to metabolites like 3'alpha-isopravastatin (Wei Zhang et al., 2007).
Molecular and Cellular Effects
- Inflammatory Mediator Regulation : Pravastatin was found to down-regulate inflammatory mediators in human monocytes in vitro, which may extend to its metabolites, including 3'alpha-isopravastatin (O. Grip et al., 2000).
- Oxidative Stress in Hyperlipidemic Conditions : A study showed that pitavastatin reduces oxidative stress in neutrophils from hyperlipidemic guinea pigs, suggesting potential effects of its metabolites on oxidative mechanisms (K. Maeda et al., 2005).
Mecanismo De Acción
Target of Action
3’alpha-Isopravastatin sodium, also known as 3alpha-Hydroxy Pravastatin Sodium Salt, primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid that is essential for many biological processes but can lead to cardiovascular diseases when present in excess .
Mode of Action
3’alpha-Isopravastatin sodium acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol production, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors in the liver. These receptors bind to LDL in the bloodstream and facilitate its uptake and degradation, thereby reducing plasma LDL cholesterol levels .
Biochemical Pathways
The primary biochemical pathway affected by 3’alpha-Isopravastatin sodium is the mevalonate pathway or cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, 3’alpha-Isopravastatin sodium disrupts this pathway, leading to decreased production of cholesterol. The reduction in intracellular cholesterol triggers a compensatory increase in the number of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream .
Pharmacokinetics
The pharmacokinetics of 3’alpha-Isopravastatin sodium involves its absorption, distribution, metabolism, and excretion (ADME). The drug undergoes extensive first-pass metabolism in the liver, with the primary metabolite being 3 alpha-hydroxy-iso-pravastatin . It is excreted through both hepatic and renal routes, with approximately 70% eliminated in the feces and about 20% in the urine .
Result of Action
The primary result of the action of 3’alpha-Isopravastatin sodium is a reduction in LDL cholesterol levels in the bloodstream . This is achieved through the dual mechanism of reducing endogenous cholesterol production and increasing the clearance of LDL cholesterol from the blood. By lowering LDL cholesterol levels, 3’alpha-Isopravastatin sodium helps reduce the risk of cardiovascular events, including myocardial infarction and stroke .
Análisis Bioquímico
Biochemical Properties
3’alpha-Isopravastatin sodium interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of HMG-CoA reductase , the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, 3’alpha-Isopravastatin sodium effectively reduces the synthesis of cholesterol in the liver .
Cellular Effects
3’alpha-Isopravastatin sodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to exert inhibitory and/or stimulatory effects on the NLRP3 inflammasome and Toll-Like Receptors (TLRs), key components of the innate immune response .
Molecular Mechanism
The mechanism of action of 3’alpha-Isopravastatin sodium involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of HMG-CoA reductase, inhibiting the enzyme and thus reducing the production of mevalonate . This leads to a decrease in cholesterol synthesis.
Temporal Effects in Laboratory Settings
The effects of 3’alpha-Isopravastatin sodium change over time in laboratory settings. The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . Over time, the drug is metabolized and excreted, with the major metabolites being produced by chemical degradation in the stomach .
Dosage Effects in Animal Models
The effects of 3’alpha-Isopravastatin sodium vary with different dosages in animal models. While specific studies on 3’alpha-Isopravastatin sodium are limited, studies on pravastatin have shown that it can effectively lower cholesterol levels in various animal models at certain dosages .
Metabolic Pathways
3’alpha-Isopravastatin sodium is involved in the cholesterol biosynthesis pathway. It interacts with HMG-CoA reductase, the key enzyme in this pathway . By inhibiting this enzyme, 3’alpha-Isopravastatin sodium reduces the production of mevalonate, a crucial intermediate in the synthesis of cholesterol.
Transport and Distribution
3’alpha-Isopravastatin sodium is transported and distributed within cells and tissues. It is rapidly absorbed from the upper part of the small intestine and then taken up by the liver by a sodium-independent bile acid transporter . The drug is then distributed to various tissues, with a high uptake by the liver due to an active transport mechanism .
Subcellular Localization
The subcellular localization of 3’alpha-Isopravastatin sodium is primarily in the liver, where it exerts its cholesterol-lowering effects . The drug is taken up by the liver via an active transport mechanism and is localized in the cytoplasm, where it inhibits the activity of HMG-CoA reductase .
Propiedades
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLCOLOJNAKCFF-JDXVWHIXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230887 | |
| Record name | 3'alpha-Isopravastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81093-43-8 | |
| Record name | 3'alpha-Isopravastatin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'alpha-Isopravastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Sodium (3R,5R)-3,5-Dihydroxy-7-[(1S, 2R, 3S, 8S, 8aR)-3-Hydroxy-2-Methyl-8-[[(2S)-Methylbutanoyl]oxy]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] heptanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'.ALPHA.-ISOPRAVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC279YC5KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


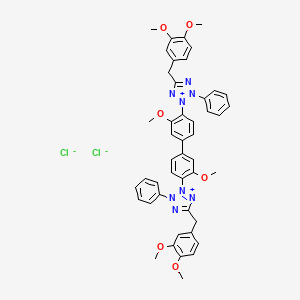
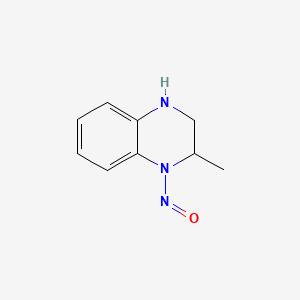

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)

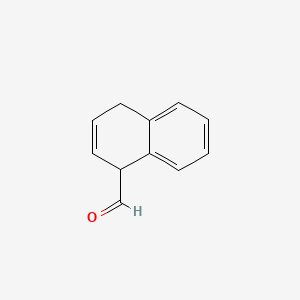
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)

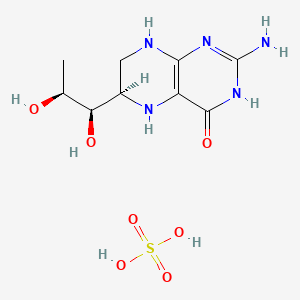
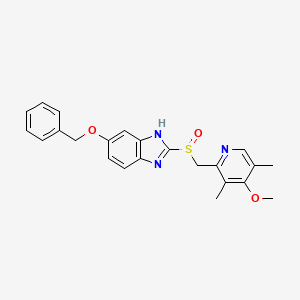
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
